4-Dimethylaminophenylpentazole
Description
Structure
3D Structure
Properties
CAS No. |
58402-54-3 |
|---|---|
Molecular Formula |
C8H10N6 |
Molecular Weight |
190.21 g/mol |
IUPAC Name |
N,N-dimethyl-4-(pentazol-1-yl)aniline |
InChI |
InChI=1S/C8H10N6/c1-13(2)7-3-5-8(6-4-7)14-11-9-10-12-14/h3-6H,1-2H3 |
InChI Key |
OICBARXSRMXZPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2N=NN=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Dimethylaminophenylpentazole
Cycloaddition Reactions for Pentazole Ring Formation
The core of 4-Dimethylaminophenylpentazole's structure is the pentazole ring, a highly unstable arrangement of five nitrogen atoms. The formation of this ring is typically achieved through a cycloaddition reaction, a process where two or more unsaturated molecules combine to form a cyclic adduct.
Reaction of Aryldiazonium Salts with Azide (B81097) Anions
The primary and most established method for the synthesis of this compound involves the reaction of an aryldiazonium salt with an azide anion. Specifically, the 4-dimethylaminobenzenediazonium salt is reacted with a source of azide ions, such as sodium azide. This reaction is a type of [2+3] cycloaddition, where the diazonium group acts as the two-atom component and the azide ion provides the three-atom component to form the five-membered pentazole ring.
The general reaction can be depicted as follows:
This reaction is highly sensitive to temperature and must be carried out at very low temperatures, typically around -40 °C, to manage the inherent instability of the pentazole product energetic-materials.org.cn. The electron-donating nature of the 4-dimethylamino group on the phenyl ring provides some electronic stabilization to the otherwise extremely labile pentazole ring, making this compound one of the more stable, albeit still highly unstable, arylpentazole derivatives.
Mechanistic Aspects of Cycloaddition Pathways
The formation of the pentazole ring from an aryldiazonium salt and an azide ion is understood to proceed through a concerted cycloaddition mechanism. Density Functional Theory (DFT) studies on related systems suggest that the reaction follows a [2+3] cycloaddition pathway. In this mechanism, the terminal nitrogen of the azide anion attacks one of the nitrogen atoms of the diazonium group, leading to the concerted formation of the two new nitrogen-nitrogen single bonds that close the pentazole ring.
Computational studies indicate that the energy barrier for this cycloaddition is relatively low, which is consistent with the reaction proceeding at low temperatures. The regioselectivity of the reaction, leading to the 1-arylpentazole isomer, is also supported by these theoretical models. The transition state involves a five-membered cyclic arrangement of the participating nitrogen atoms, which then collapses to the final pentazole product.
Precursor Synthesis and Purification Techniques
The successful synthesis of this compound is critically dependent on the purity of its precursors, primarily the 4-dimethylaminobenzenediazonium salt. This diazonium salt is prepared from 4-dimethylaminoaniline.
The synthesis of the diazonium salt involves the diazotization of 4-dimethylaminoaniline, a process where the primary aromatic amine is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This reaction is also performed at low temperatures, usually between 0 and 5 °C, to prevent the decomposition of the unstable diazonium salt.
The purification of the resulting 4-dimethylaminobenzenediazonium salt is crucial as impurities can catalyze the decomposition of the final pentazole product. Purification is often challenging due to the inherent instability of diazonium salts. Methods may include careful precipitation from the reaction mixture and washing with cold, non-reactive solvents.
Optimization of Reaction Conditions for Yield and Selectivity
Given the unstable nature of this compound, the optimization of reaction conditions is paramount to achieving a reasonable yield and preventing explosive decomposition. Key parameters that are controlled include:
| Parameter | Optimized Condition | Rationale |
| Temperature | -40 °C or lower | To minimize the rate of decomposition of the pentazole product. |
| Solvent | Aprotic, non-reactive solvents | To prevent side reactions with the highly reactive diazonium salt and pentazole. |
| Stoichiometry | Slight excess of azide | To ensure complete conversion of the diazonium salt. |
| Reaction Time | Kept to a minimum | To reduce the time the unstable product is exposed to reaction conditions. |
The synthesis of this compound has been successfully carried out at a reaction temperature of -40 °C energetic-materials.org.cn. The choice of solvent is also critical, with aprotic and non-nucleophilic solvents being preferred to avoid unwanted side reactions. The stoichiometry of the reactants is carefully controlled, often with a slight excess of the azide salt, to drive the reaction to completion. Due to the product's instability, reaction times are generally kept as short as possible, and the product is often characterized at low temperatures immediately after its formation.
Challenges in the Synthesis of this compound and Related Derivatives
The synthesis of this compound is beset with significant challenges, primarily stemming from the extreme instability and explosive nature of the pentazole ring.
Inherent Instability: Arylpentazoles are known to be highly unstable, and this compound is no exception. It readily decomposes, often explosively, with the liberation of nitrogen gas. This decomposition can be initiated by heat, shock, or even light. The half-life of many arylpentazoles at room temperature is on the order of minutes to hours.
Explosive Hazard: The high nitrogen content and the strained nature of the pentazole ring make these compounds potent explosives. The synthesis, isolation, and handling of this compound require stringent safety precautions, including the use of blast shields, small-scale reactions, and avoiding any sudden changes in temperature or mechanical stress.
Purification Difficulties: The instability of the compound makes purification challenging. Traditional purification techniques like chromatography are often not feasible. Low-temperature crystallization is a potential method for purification, but it must be performed with extreme care to avoid inducing decomposition.
Characterization: Due to its instability, the characterization of this compound must often be carried out at low temperatures. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been successfully employed to characterize the compound at temperatures where its decomposition is significantly slowed energetic-materials.org.cn.
Advanced Spectroscopic Characterization in Research on 4 Dimethylaminophenylpentazole
Fourier-Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is a powerful tool for probing the vibrational modes of molecules, offering a fingerprint unique to the compound's structure. For a thermally sensitive molecule like 4-dimethylaminophenylpentazole, specialized FTIR techniques are employed to monitor its stability and transformation.
The thermal stability of this compound in the solid phase has been thoroughly investigated using temperature-programmed FTIR spectroscopy. rsc.org This method involves gradually heating a sample while continuously recording its infrared spectrum, allowing researchers to observe changes in the molecular structure as a function of temperature.
Studies show that this compound is relatively stable below 0°C. researchgate.net As the temperature increases into the 0–20°C range, slight decomposition begins, though the compound can still be handled for experimental purposes within a reasonable timeframe. researchgate.netresearchgate.net However, the decomposition process becomes an incrementally increasing exothermic reaction starting around 20°C, reaching a maximum rate at 56°C. rsc.orgresearchgate.net Above this temperature, the compound's instability makes it difficult to handle. researchgate.netresearchgate.net This progressive decomposition is visually represented in 3D plots of FTIR spectra, where the intensity of vibrational bands characteristic of the pentazole ring diminishes with increasing temperature. researchgate.net
Table 1: Key Events in the Thermal Decomposition of this compound as Observed by Temperature-Programmed Spectroscopy
| Temperature Range | Observation | Spectroscopic Indication |
|---|---|---|
| Below 0°C | Compound is stable | FTIR and Raman spectra remain unchanged |
| 0°C – 20°C | Slight decomposition begins | Gradual decrease in intensity of pentazole-related vibrational bands |
| ~20°C | Onset of significant exothermic decomposition | Accelerated decrease in reactant's spectral signatures |
FTIR spectroscopy is instrumental in identifying the products and potential intermediates formed during the decomposition of this compound. The primary decomposition pathway involves the loss of a dinitrogen (N₂) molecule, a highly stable species, which drives the exothermic nature of the reaction. researchgate.net This transformation results in the formation of 4-dimethylaminophenyl azide (B81097).
The reaction can be monitored by observing the disappearance of IR absorption bands specific to the pentazole ring and the concurrent emergence of a strong, characteristic absorption band associated with the azide group. The asymmetric stretching vibration (ν(N₃)) of the azide functional group typically appears as a very intense band in the 2100-2160 cm⁻¹ region of the infrared spectrum. By tracking the intensity of this peak, the formation of the azide product can be quantitatively monitored.
Table 2: Characteristic Infrared Frequencies for Reactant and Decomposition Product
| Compound | Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|---|
| This compound | Pentazole Ring | Ring stretching & deformation | Multiple bands in fingerprint region |
| 4-Dimethylaminophenyl azide | Azide (-N₃) | Asymmetric stretch | 2100 - 2160 (strong, characteristic) |
Raman Spectroscopy Techniques
Raman spectroscopy, which measures the inelastic scattering of light, provides complementary vibrational information to FTIR. It is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in IR spectroscopy.
Temperature-programmed Raman spectroscopy is used in conjunction with FTIR to analyze the thermal stability of solid-phase this compound. rsc.org This technique corroborates the findings from FTIR studies, confirming the temperature-dependent decomposition of the compound. researchgate.net As the sample is heated, Raman spectra show a similar decay of signals corresponding to the pentazole structure. researchgate.net Researchers have noted that calculated Raman vibrational frequencies show good agreement with the experimental values, validating the spectral assignments. rsc.org
For extremely unstable or labile compounds, picosecond time-resolved Raman spectroscopy offers a method to capture vibrational spectra of transient species and study dynamic processes on a very short timescale. This technique uses ultrashort laser pulses to generate and probe the Raman scattering signal before the molecule has time to decompose or undergo significant structural change.
While specific picosecond-level studies on this compound are not detailed in available literature, the technique is highly applicable to such systems. Raman scattering is a nearly instantaneous process (occurring within femtoseconds to picoseconds), whereas competing processes like fluorescence have longer lifetimes (nanoseconds). By using a picosecond laser and a gated detector, the Raman signal can be temporally separated from interfering fluorescence, significantly improving the quality of the spectrum for labile or fluorescent compounds. This capability would allow for the detailed structural analysis of arylpentazoles and their reaction intermediates in solution, where their lifetimes are often very short.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation
NMR spectroscopy is a cornerstone technique for elucidating molecular structures and reaction mechanisms. Both proton (¹H) and carbon-13 (¹³C) NMR spectra have been reported for a range of 1-arylpentazoles, providing definitive structural characterization. rsc.org
Beyond structural confirmation, NMR is a powerful tool for kinetic analysis of the degradation of arylpentazoles. researchgate.net By monitoring the change in signal intensity of the reactant and product species over time directly in the NMR tube, researchers can determine reaction rates. rsc.org These kinetic measurements have been used to investigate the degradation mechanism of the arylpentazole system. rsc.orgscribd.com
Studies have shown that the decomposition follows a polar, two-step mechanism. rsc.org The rate-determining step is the cleavage of the N1–N2 bond of the pentazole ring, which leads to the formation of an unstable pentazene intermediate (an azido-azo species). rsc.org This intermediate then rapidly loses N₂ to form the final aryl azide product. The influence of different substituents on the phenyl ring has been systematically studied, providing further evidence for this mechanistic pathway. rsc.org
Table 3: Selected ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|
| ¹H NMR | ~3.0 | -N(CH₃)₂ (methyl protons) |
| ~6.8 | Aromatic protons ortho to -N(CH₃)₂ | |
| ~7.8 | Aromatic protons ortho to pentazole ring | |
| ¹³C NMR | ~40.0 | -N(CH₃)₂ (methyl carbons) |
| ~113.0 | Aromatic carbons ortho to -N(CH₃)₂ | |
| ~125.0 | Aromatic carbons ortho to pentazole ring | |
| ~128.0 | Aromatic carbon attached to pentazole ring |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Dimethylaminophenyl azide |
Theoretical and Computational Studies of 4 Dimethylaminophenylpentazole
Quantum Chemical Methods and Density Functional Theory (DFT)
Quantum chemical methods, particularly DFT, have proven to be invaluable tools for elucidating the structural and electronic properties of molecules at the atomic level. For a compound as kinetically labile as 4-dimethylaminophenylpentazole, these computational approaches provide a safe and effective means to understand its intrinsic characteristics.
Geometrical Structure Optimization and Electronic Structure Analysis
The foundational step in the computational study of any molecule is the optimization of its geometrical structure to find the lowest energy arrangement of its atoms. For this compound, DFT calculations, often employing the B3LYP functional with a 6-31G* basis set, have been utilized to determine its most stable conformation.
These calculations reveal a largely planar structure for the molecule, a consequence of the delocalization of π-electrons across both the phenyl and pentazole rings. The C-N bond connecting the phenyl ring to the pentazole ring exhibits a degree of double bond character, indicating electronic communication between the two ring systems. The bond lengths within the pentazole ring are found to be intermediate between typical N-N single and N=N double bonds, a hallmark of aromatic character. uni-muenchen.de
Experimental validation of the calculated geometry comes from X-ray crystallographic studies, which have confirmed the planar nature of the pentazole ring in solid-state this compound. uni-muenchen.de The calculated bond lengths and angles from DFT are generally in good agreement with the experimental X-ray data, providing confidence in the computational model.
Table 1: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-31G)*
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (Phenyl-Pentazole) | 1.38 Å |
| Bond Length | N1-N2 (Pentazole) | 1.33 Å |
| Bond Length | N2-N3 (Pentazole) | 1.31 Å |
| Bond Angle | C-N1-N2 (Pentazole) | 118.5° |
| Bond Angle | N1-N2-N3 (Pentazole) | 108.0° |
Note: The numbering of the pentazole nitrogen atoms starts from the one attached to the phenyl ring (N1) and proceeds around the ring.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally correlates with higher stability.
For this compound, the electron-donating dimethylamino group significantly influences the energies of the frontier orbitals. This group raises the energy of the HOMO, which is primarily localized on the phenyl and dimethylamino moieties. Conversely, the LUMO is largely centered on the electron-deficient pentazole ring. The relatively small HOMO-LUMO gap in arylpentazoles is consistent with their observed kinetic instability.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound (DFT/B3LYP/6-31G)*
| Molecular Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 4.66 |
Analysis of Electron Density Distribution and Charge Transfer
The distribution of electrons within a molecule governs its polarity and reactive sites. Mulliken population analysis, a method to assign partial charges to individual atoms, reveals significant charge separation in this compound.
Potential Energy Surface (PES) Mapping
Understanding the decomposition of high-energy materials is paramount for assessing their stability and potential applications. Potential energy surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction, identifying the most likely pathways for decomposition and the energy barriers associated with them.
Simulation of N–N and C–N Bond Stretching for Decomposition
The primary decomposition pathway for arylpentazoles is the extrusion of a molecule of dinitrogen (N₂), leading to the formation of the corresponding aryl azide (B81097). Computational simulations of this process involve systematically stretching the bonds within the pentazole ring and the C-N bond connecting it to the phenyl group to map the energetic changes.
These simulations indicate that the decomposition is initiated by the cleavage of the N1-N2 and N3-N4 bonds within the pentazole ring. The stretching of these bonds leads to a significant increase in the potential energy of the system until a transition state is reached. The C-N bond between the phenyl and pentazole rings remains largely intact during the initial stages of this decomposition process.
Identification of Transition States for Reaction Pathways
A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier for the reaction. For the decomposition of this compound, DFT calculations have been employed to locate the transition state for the N₂ extrusion reaction.
The geometry of the transition state shows an elongated N1-N2 bond and a partially broken N3-N4 bond, consistent with the concerted, albeit asynchronous, cleavage of these bonds. The pentazole ring is no longer planar in the transition state, and the calculated activation energy for this process provides a quantitative measure of the kinetic stability of the molecule. The presence of the electron-donating dimethylamino group has been shown to increase this activation barrier compared to unsubstituted phenylpentazole, thereby enhancing its stability. This stabilization is attributed to the increased electron density on the pentazole ring, which strengthens the N-N bonds that are broken during the initial stages of decomposition.
Aromaticity Assessments of the Pentazole Ring System
The concept of aromaticity, a cornerstone of organic chemistry, provides a framework for understanding the stability and reactivity of cyclic, planar molecules with delocalized π-electron systems. The pentazole ring, a five-membered heterocycle composed entirely of nitrogen atoms, presents a unique case for the study of aromaticity. Computational chemistry has been an invaluable tool in elucidating the electronic structure and aromatic character of this high-nitrogen system.
Nuance of Aromaticity in the Pentazole Ring System
The aromaticity of the pentazole ring is a subject of nuanced discussion. While the pentazolate anion (N₅⁻) is considered to be strongly aromatic due to its satisfaction of Hückel's rule (6 π-electrons), the neutral pentazole ring in covalent compounds like this compound exhibits a more complex electronic nature. The inherent strain and the presence of five electronegative nitrogen atoms influence its aromatic character.
Computational methods, such as the calculation of Nucleus-Independent Chemical Shift (NICS), are employed to quantify the magnetic criterion of aromaticity. NICS values are calculated at the center of the ring (NICS(0)) and at a point above the ring plane (typically NICS(1)), with negative values indicating aromaticity (diatropic ring current) and positive values indicating anti-aromaticity (paratropic ring current). While specific NICS values for the pentazole ring in this compound are not extensively reported in readily available literature, studies on the parent phenylpentazole and related derivatives can provide insight. These studies generally suggest that the pentazole ring in arylpentazoles possesses a degree of aromatic character, though it is less pronounced than in classic aromatic systems like benzene.
Another computational tool, the Harmonic Oscillator Model of Aromaticity (HOMA), assesses aromaticity based on the degree of bond length equalization within the ring. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 signifies a non-aromatic system. The application of HOMA analysis to the pentazole ring in arylpentazoles would likely reveal a value indicative of some π-electron delocalization, but also reflecting the inherent asymmetry of the N-N bonds within the five-membered ring.
Interactive Data Table: Aromaticity Indices for Comparative Azole Systems
| Compound | Aromaticity Index | Calculated Value (Arbitrary Units for Comparison) |
| Benzene | NICS(1) | -10.2 |
| Cyclopentadienyl Anion | NICS(1) | -14.1 |
| Pyrrole | NICS(1) | -15.3 |
| Phenylpentazole (estimated) | NICS(1) | -5 to -8 |
| This compound (estimated) | NICS(1) | -4 to -7 |
Note: The values for phenylpentazole and this compound are estimated based on qualitative descriptions in the literature and are for illustrative purposes to highlight the expected trend.
Influence of the Dimethylamino Substituent on Pentazole Aromaticity
The presence of the electron-donating dimethylamino group at the para-position of the phenyl ring has a significant electronic impact that extends to the pentazole moiety. This substituent actively participates in resonance, donating electron density to the phenyl ring. This increased electron density on the phenyl ring, in turn, affects the electronic interaction with the attached pentazole ring.
Kinetic and Thermodynamic Stability Predictions
The utility of high-energy compounds like this compound is intrinsically linked to their stability. Computational chemistry provides powerful tools to predict both the thermodynamic (potential energy) and kinetic (resistance to reaction) stability of such molecules.
Computational Determination of Heats of Formation (HOF)
The standard enthalpy of formation (ΔHf°), or heat of formation (HOF), is a fundamental thermodynamic property that quantifies the energy content of a molecule. For energetic materials, a high positive heat of formation is often desirable as it indicates a large amount of stored chemical energy.
The heat of formation of this compound can be computationally determined using various quantum chemical methods, most notably Density Functional Theory (DFT). These calculations often employ isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction. This approach helps to cancel out systematic errors in the calculations, leading to more accurate HOF predictions.
While a precise, experimentally verified heat of formation for this compound is not widely published, computational studies on related energetic compounds provide a framework for its estimation. The general approach involves calculating the total electronic energy of the molecule and then applying empirical corrections to arrive at the gas-phase HOF. For solid-phase compounds, the enthalpy of sublimation must also be considered. Given the high nitrogen content and the strained pentazole ring, it is expected that this compound possesses a significantly positive heat of formation.
Interactive Data Table: Comparison of Calculated Heats of Formation for Energetic Compounds
| Compound | Method | Calculated Gas-Phase HOF (kJ/mol) |
| 1,3,5-Trinitrobenzene (TNB) | DFT (B3LYP) | +60.2 |
| Phenyl Azide | DFT (B3LYP) | +337.2 |
| Phenylpentazole (estimated) | DFT | +450 to +550 |
| This compound (estimated) | DFT | +400 to +500 |
Note: The HOF values for phenylpentazole and this compound are estimates based on the expected energetic contribution of the pentazole ring and the stabilizing effect of the substituent, intended for comparative illustration.
Predictive Models for Thermal and Kinetic Stabilities
Beyond thermodynamic stability, kinetic stability is crucial for the practical handling and application of energetic materials. Computational models can predict the decomposition pathways and activation energies, which are key indicators of a compound's thermal and kinetic stability.
For arylpentazoles, the primary thermal decomposition pathway involves the extrusion of a molecule of dinitrogen (N₂) to form the corresponding aryl azide. This reaction is a unimolecular process that can be modeled computationally to determine the transition state structure and the associated activation energy (Ea).
Studies have consistently shown that electron-donating substituents, such as the dimethylamino group, increase the kinetic stability of arylpentazoles. wikipedia.org The electron-donating effect of the dimethylamino group stabilizes the ground state of the molecule through resonance. This stabilization of the reactant relative to the transition state leads to a higher activation energy for the decomposition reaction, thus slowing down the rate of decomposition. At room temperature, the half-life of this compound is on the order of a few hours. wikipedia.org
Predictive kinetic models can be developed by calculating the activation energies for a series of substituted arylpentazoles and correlating these with electronic parameters of the substituents (e.g., Hammett constants). These models can then be used to predict the stability of novel, yet-to-be-synthesized arylpentazole derivatives. Computational studies have shown that the decomposition of arylpentazoles is a first-order reaction. cdu.edu.ua The stability of this compound is attributed to a resonance interaction between the electron-donating dimethylamino group and the electron-withdrawing pentazole ring. cdu.edu.ua
Interactive Data Table: Predicted Activation Energies for Decomposition of Substituted Phenylpentazoles
| Substituent at para-position | Predicted Activation Energy (Ea) (kJ/mol) | Relative Kinetic Stability |
| -NO₂ | ~80-90 | Low |
| -H | ~90-100 | Moderate |
| -OCH₃ | ~100-110 | High |
| -N(CH₃)₂ | ~105-115 | Very High |
Note: These are representative values based on computational trends for substituted arylpentazoles and serve to illustrate the stabilizing effect of electron-donating groups.
Role of 4 Dimethylaminophenylpentazole in the Generation and Study of the Pentazolate Anion
The transient nature of the pentazolate anion (cyclo-N₅⁻) has historically posed significant challenges to its isolation and characterization. Arylpentazoles, a class of compounds featuring a pentazole ring covalently bonded to an aryl group, have emerged as critical precursors for generating this elusive, high-energy anion. Among them, 4-Dimethylaminophenylpentazole stands out due to its relative stability, which facilitates its use in studies aimed at cleaving the aryl-pentazole bond to release and investigate the cyclo-N₅⁻ ring.
Future Directions in 4 Dimethylaminophenylpentazole Research
Development of Novel Synthetic Approaches
The traditional synthesis of arylpentazoles, including 4-Dimethylaminophenylpentazole, which was first prepared in 1956, often involves multi-step processes with modest yields and inherent safety risks due to the compound's explosive nature. wikipedia.orgscribd.com Future research will undoubtedly focus on the development of more efficient, safer, and scalable synthetic routes.
One promising direction is the application of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is crucial when handling energetic materials. This methodology can minimize the accumulation of large quantities of explosive intermediates, thereby enhancing safety. Furthermore, flow chemistry often allows for rapid reaction optimization and can lead to higher yields and purity.
Moreover, there is a growing interest in green synthetic methodologies that reduce the environmental impact of chemical processes. kreddsci.com Future synthetic strategies for this compound and its derivatives will likely incorporate principles of green chemistry, such as the use of less hazardous solvents and reagents, and the minimization of waste generation. The application of techniques like microwave-assisted synthesis, ultrasound, and mechanochemistry, which have shown promise in the synthesis of other heterocyclic compounds, could also be explored for arylpentazoles. dntb.gov.uamdpi.comrsc.org
| Synthetic Approach | Potential Advantages |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability and yield. |
| Novel Catalyst Systems | Milder reaction conditions, increased efficiency, potential for new reaction pathways. |
| Green Synthetic Methodologies | Reduced environmental impact, use of safer reagents and solvents, waste minimization. |
Advanced Spectroscopic Probes for Real-Time Reaction Dynamics
Understanding the decomposition mechanism of this compound is paramount for controlling its stability and harnessing its energetic properties. Traditional spectroscopic techniques provide valuable information about the structure of the compound but are often insufficient to capture the fleeting intermediates and rapid transformations that occur during its decomposition.
The future of studying these reaction dynamics lies in the application of ultrafast time-resolved spectroscopy . dtic.milresearchgate.net Techniques such as femtosecond and picosecond transient absorption and infrared spectroscopy can provide real-time snapshots of the molecular changes occurring on the timescale of chemical bond breaking and formation. aip.orgnih.govnih.govresearchgate.netresearchgate.netaps.org For instance, picosecond transient infrared spectroscopy has already been employed to study the dinitrogen release from p-(Dimethylamino)phenyl pentazole, revealing the formation of the excited state and subsequent photoproducts. nih.gov
Two-dimensional infrared (2D-IR) spectroscopy is another powerful technique that can elucidate the coupling between different vibrational modes within the molecule. nih.govacs.org This information is crucial for understanding how energy flows through the molecule and ultimately leads to the cleavage of the pentazole ring. By mapping the vibrational energy transfer pathways, researchers can gain deeper insights into the initiation of the decomposition process.
These advanced spectroscopic methods, when combined with computational modeling, will provide a comprehensive picture of the reaction dynamics of this compound, from the initial excitation to the final products. This knowledge is essential for designing more stable derivatives and for controlling the release of energy in potential applications.
Refined Computational Models for Stability and Reactivity Predictions
Computational chemistry has become an indispensable tool in the study of energetic materials. acs.org Density Functional Theory (DFT) has been widely used to investigate the stability and electronic structure of arylpentazoles, confirming that electron-donating groups, such as the dimethylamino group in this compound, enhance stability through resonance effects. acs.orgresearchgate.net However, to move beyond qualitative trends and achieve quantitative predictions, more refined computational models are necessary.
The future of computational modeling in this field will likely involve the integration of machine learning (ML) and artificial intelligence (AI) . kreddsci.commdpi.combohrium.comdoaj.org ML models, trained on large datasets of experimental and computational data, can learn complex structure-property relationships and predict the stability and performance of new energetic materials with high accuracy. rsc.orgmdpi.comnih.govnih.govrsc.org Quantitative Structure-Property Relationship (QSPR) models, a form of machine learning, are already being developed to predict properties like density, heat of formation, and decomposition temperature for energetic compounds. rsc.org
Furthermore, advancements in ab initio molecular dynamics (AIMD) simulations will allow for a more realistic description of the decomposition process. AIMD simulations can track the trajectories of individual atoms over time, providing a detailed, dynamic picture of the chemical reactions involved in the decomposition of this compound.
The development of these advanced computational tools will enable the in silico design of new this compound derivatives with tailored stability and reactivity profiles, significantly accelerating the discovery of new materials and reducing the need for costly and hazardous experimental synthesis.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Understanding electronic structure, stability, and reaction mechanisms. |
| Machine Learning (ML) / QSPR | Predicting stability, performance, and other properties of new derivatives. rsc.orgmdpi.comnih.govnih.govrsc.org |
| Ab Initio Molecular Dynamics (AIMD) | Simulating the real-time decomposition dynamics at the atomic level. |
Exploration of New Derivatives for Enhanced Stability or Reactivity Control
The inherent instability of this compound, with a half-life of only a few hours at room temperature, is a major obstacle to its practical use. wikipedia.org A key area of future research will be the systematic exploration of new derivatives with enhanced stability or precisely controlled reactivity.
It is well-established that the stability of arylpentazoles is highly dependent on the electronic properties of the substituents on the phenyl ring. acs.orgnih.govrsc.orglibretexts.orgresearchgate.net Electron-donating groups increase stability, while electron-withdrawing groups have a destabilizing effect. acs.org Future work will involve the synthesis and characterization of a wider range of derivatives with various electron-donating substituents at different positions on the aryl ring to quantify these effects more precisely. For instance, the introduction of ortho-hydroxyl groups has been computationally predicted to result in arylpentazoles that are more stable than any previously synthesized neutral counterparts. acs.org
A "co-stabilization method" has been proposed to significantly increase the energy barrier for the release of dinitrogen, which could lead to arylpentazoles with surprisingly high kinetic stability. rsc.orgresearchgate.net This approach involves the strategic placement of multiple substituents to maximize stabilizing interactions.
Another promising strategy for stabilizing the pentazole ring is through the formation of transition metal complexes . scribd.comwikiwand.comnih.gov The coordination of the pentazole ring to a metal center can significantly alter its electronic structure and increase its stability. Research in this area will focus on synthesizing and characterizing a variety of these complexes and investigating their decomposition pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for 4-dimethylaminophenylpentazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization or condensation reactions under controlled conditions. For example:
- Reflux in ethanol : Dissolve precursors in absolute ethanol with glacial acetic acid as a catalyst, followed by 4-hour reflux and solvent evaporation under reduced pressure .
- Catalytic systems : Use of catalysts like Cu(I) in click chemistry for triazole/pentazole hybrid systems (e.g., to stabilize the pentazole ring) .
- N-Dearylation : Cerium(IV) ammonium nitrate (CAN)-mediated cleavage of the aryl group to generate unstable pentazolate anions (N5<sup>−</sup>) in solution .
- Key variables : Solvent polarity, catalyst type, and reaction time critically impact yield and stability.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., N–H stretching in pentazole rings) and validates cyclization .
- NMR (¹H/¹³C) : Confirms substituent positions and aromatic proton environments .
- Elemental analysis : Validates purity by comparing experimental vs. calculated C/H/N ratios .
- Mass spectrometry : Determines molecular weight (e.g., monoisotopic mass: 190.096694 Da) .
Q. How does the dimethylaminophenyl substituent affect the stability of the pentazole ring?
- Methodological Answer :
- Electron-donating groups (e.g., –N(CH3)2) stabilize the pentazole ring by delocalizing electron density, reducing ring strain. However, steric hindrance from bulky substituents may accelerate decomposition .
- Experimental validation : Monitor decomposition via HPLC or TGA under varying temperatures and solvents .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?
- Methodological Answer :
- DFT simulations : Calculate HOMO-LUMO gaps to assess electronic stability and Fukui functions to identify reactive sites .
- Molecular docking : Use software like AutoDock to model interactions with biological targets (e.g., enzymes in the benzoxazole/benzimidazole family) .
- MD simulations : Evaluate conformational stability in aqueous vs. nonpolar environments .
Q. What strategies resolve contradictions in reported biological activities of pentazole derivatives?
- Methodological Answer :
- Comparative assays : Standardize in vitro testing (e.g., antimicrobial activity against S. aureus or E. coli) with controlled substituent variations .
- Data normalization : Account for solvent effects, purity thresholds (>95% by HPLC), and assay protocols (e.g., MIC vs. IC50) .
Q. What mechanistic insights explain the explosive properties of this compound?
- Methodological Answer :
- Decomposition pathways : Thermal or shock-induced cleavage of the pentazole ring releases nitrogen gas (N2) and energy.
- Kinetic studies : Use DSC or adiabatic calorimetry to measure activation energy (Ea) and predict detonation velocity .
Q. How does the synthesis of this compound enable the generation of pentazolate anions (N5<sup>−</sup>), and what challenges exist in isolating these species?
- Methodological Answer :
- CAN-mediated dearylation : Cleave the aryl group under acidic conditions to release N5<sup>−</sup>, which is stabilized by counterions (e.g., Cs<sup>+</sup>) .
- Isolation challenges : Rapid recombination of N5<sup>−</sup> requires cryogenic trapping or encapsulation in metal-organic frameworks (MOFs) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
